Gratisin analogue
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
VXLFPKKPFLXV |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for Gratisin Analogues
Established Approaches for Scaffold Construction
The creation of the fundamental macrocyclic framework of Gratisin (B1628355) analogues is the cornerstone of their synthesis. The most well-established methods for this task are solution-phase peptide synthesis and solid-phase peptide synthesis (SPPS), each presenting distinct advantages.
Solution-Phase Synthetic Protocols and Their Adaptations
Solution-phase synthesis represents a classic methodology in peptide chemistry that has been effectively adapted for producing Gratisin analogues. numberanalytics.comnumberanalytics.comnih.govgoogle.comnih.gov This approach involves the sequential coupling of amino acids in a solvent, with purification of the peptide intermediate after each step. While this method can be meticulous and time-intensive, it provides considerable flexibility, particularly for large-scale synthesis and when incorporating delicate or complex molecular building blocks.
The process typically culminates in the synthesis of a linear peptide precursor, which then undergoes a critical macrolactamization (cyclization) step in solution to forge the cyclic structure. nih.gov The success of this ring-closing reaction is highly dependent on factors such as the peptide sequence, the choice of coupling reagents, and maintaining high-dilution conditions to favor the desired intramolecular reaction over intermolecular polymerization. peptide.com
Solid-Phase Peptide Synthesis (SPPS) Techniques
Solid-Phase Peptide Synthesis (SPPS) has become the predominant and often automated method for assembling the linear precursors of Gratisin analogues due to its efficiency and simplified purification processes. beilstein-journals.orgbachem.comcsbio.com In SPPS, the initial amino acid is anchored to an insoluble polymer resin, and the peptide chain is built upon this solid support through sequential addition of protected amino acids. bachem.comiris-biotech.de Excess reagents and by-products are conveniently removed by washing the resin, streamlining the entire procedure. iris-biotech.de The synthesis of Gratisin analogues has been accomplished using conventional SPPS methods. researchgate.net
Two primary orthogonal protecting group strategies are utilized in SPPS: the Fmoc/tBu and the Boc/Bzl methods. beilstein-journals.orgiris-biotech.de
Fmoc/tBu Chemistry : This is the most widely used strategy in modern peptide synthesis. nih.gov The temporary Nα-amino protecting group is the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is typically removed with a piperidine (B6355638) solution. bachem.comcsbio.com Side-chain functional groups are protected by acid-labile groups like tert-butyl (tBu). The final step involves cleaving the completed peptide from the resin and removing all side-chain protectors simultaneously using a strong acid, most commonly trifluoroacetic acid (TFA). beilstein-journals.orgbachem.com This strategy's milder deprotection conditions for the Nα-group make it compatible with a wide range of sensitive amino acids and modifications. nih.gov
Boc/Bzl Chemistry : An older, yet still relevant, strategy that uses the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-protection, which is also removed with TFA. beilstein-journals.orgcsbio.com Side-chain protecting groups are typically benzyl (B1604629) (Bzl)-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step. csbio.com While effective, the harshness of the final cleavage is a significant drawback compared to the Fmoc/tBu approach. iris-biotech.de
| Protecting Group Strategy | Temporary Nα-Group | Nα-Group Removal | Side-Chain Protection | Final Cleavage/Deprotection | Key Feature |
| Fmoc/tBu | Fmoc | Base (e.g., Piperidine) | Acid-labile (e.g., tBu, Trt) | Strong Acid (TFA) | Orthogonal; Milder overall conditions. beilstein-journals.orgnih.gov |
| Boc/Bzl | Boc | Acid (TFA) | Strong-acid-labile (e.g., Bzl) | Very Strong Acid (HF) | Not truly orthogonal; Harsher final cleavage. beilstein-journals.orgcsbio.com |
After assembling the linear peptide, the crucial macrocyclization step forms the defining cyclic structure of the Gratisin analogue. This can be achieved through two main strategies:
On-Resin Cyclization : The cyclization reaction is performed while the peptide is still attached to the solid support, often via a side-chain linker. peptide.comrhhz.net This technique takes advantage of a "pseudo-dilution" effect, where the individual resin-bound peptides are isolated from each other, thus favoring intramolecular cyclization. iris-biotech.de This can lead to higher yields and simpler purification of the cyclic product, which is cleaved from the resin in the final step. rhhz.net However, the solid support can sometimes impose conformational restrictions that may hinder the cyclization of certain peptide sequences. peptide.com
Fmoc/tBu and Boc/Bzl Chemistries in Analogue Synthesis
Hybrid Synthetic Routes and Fragment Condensation Approaches
For larger or more complex Gratisin analogues, a hybrid approach that merges the benefits of both SPPS and solution-phase synthesis is often employed. cblpatras.gr This strategy, known as fragment condensation or convergent synthesis, involves the initial solid-phase synthesis of several smaller, protected peptide fragments. acs.orgresearchgate.netmdpi.com
These fragments are then cleaved from the resin and purified individually. cblpatras.gr Finally, they are joined together (condensed) in solution to form the full-length linear precursor, which is subsequently cyclized. nih.govmdpi.com This approach can circumvent problems like aggregation and poor coupling efficiency that can arise during the stepwise solid-phase synthesis of long or difficult peptide sequences. researchgate.net
Advanced Methodologies in Analogue Derivatization
To probe structure-activity relationships and improve the properties of Gratisin, scientists introduce a variety of chemical modifications into the peptide's structure. This derivatization is achieved using advanced synthetic methodologies, often by incorporating specialized building blocks during synthesis or through post-synthetic modifications. peptide.comnih.govabyntek.com
Common derivatization strategies include:
Lipidation : The attachment of fatty acid chains to the peptide scaffold can enhance membrane interaction and bioavailability. beilstein-journals.org This is often achieved during SPPS by coupling a lipidated amino acid or by modifying a specific amino acid side-chain on the resin. beilstein-journals.orgnih.gov
Glycosylation : The incorporation of sugar moieties can improve solubility, stability, and pharmacokinetic profiles. peptide.comabyntek.com Glycosylated amino acids can be incorporated as building blocks during Fmoc-based SPPS. nih.govnih.gov
N-Methylation : The substitution of an amide proton with a methyl group on the peptide backbone can increase resistance to enzymatic degradation and improve cell permeability. peptide.com This is typically accomplished by using N-methylated amino acid derivatives during the synthesis. peptide.com
Incorporation of Unnatural Amino Acids : Introducing non-natural amino acids, such as those with different stereochemistry (D-amino acids) or unique side chains, is a powerful tool for modulating the conformation and biological activity of the resulting this compound. researchgate.netabyntek.com For instance, an EDTA-like chelating amino acid has been incorporated into a cyclic peptide inspired by the Gratisin family. researchgate.net
These advanced derivatization techniques provide chemists with the tools to generate diverse libraries of Gratisin analogues, facilitating the exploration of their therapeutic potential.
Site-Specific Amino Acid Substitution Methodologies
Site-specific amino acid substitution is a fundamental strategy for probing structure-activity relationships in peptides like gratisin. This approach involves the replacement of one or more specific amino acids in the peptide sequence with other proteinogenic amino acids. wikipedia.org The goal is to alter physicochemical properties such as polarity, volume, and charge distribution in a controlled manner. wikipedia.org
| Methodology | Description | Key Features |
| Site-Directed Mutagenesis | A molecular biology technique used to create specific and targeted changes in a DNA sequence. | High precision for single or multiple point mutations. nih.gov |
| Amber Codon Suppression | Utilizes a suppressor tRNA that recognizes the UAG (amber) stop codon and inserts an amino acid at that position. nih.govthermofisher.com | Enables site-specific incorporation of amino acids in response to a nonsense codon. nih.gov |
| Cell-Free Protein Synthesis (CFPS) | An in vitro system that allows for protein production without the use of living cells. | Offers a fast method for incorporating amino acids and is compatible with techniques like amber suppression. nih.gov |
Non-Proteinogenic Amino Acid and Peptidomimetic Incorporation
To expand the chemical diversity of gratisin analogues beyond the 22 naturally encoded amino acids, researchers incorporate non-proteinogenic amino acids (NPAAs) and peptidomimetics. wikipedia.orgnih.gov NPAAs are amino acids not naturally encoded in the genetic code, and their inclusion can fundamentally alter a peptide's properties, such as stability against enzymatic degradation, conformational rigidity, and bioavailability. nih.govwikipedia.org
The incorporation of NPAAs can be achieved using several advanced synthetic methods. For ribosomally synthesized peptides, techniques like amber codon suppression are adapted to introduce NPAAs by charging the suppressor tRNA with the desired unnatural analogue. nih.gov For peptides like gratisin, which are naturally synthesized by non-ribosomal peptide synthetases (NRPSs), the engineering of these enzymatic pathways offers a potential route for NPAA incorporation. nih.gov Chemical synthesis, particularly solid-phase peptide synthesis (SPPS), provides the most direct and versatile route, allowing for the stepwise addition of a wide array of commercially available or custom-synthesized NPAAs into the peptide chain. nih.gov
| Non-Proteinogenic Amino Acid (NPAA) | Potential Purpose in Analogue Design |
| (S)-3-hydroxyadamantylglycine | Can be synthesized via reductive amination and used as a key intermediate. taylorandfrancis.com |
| γ-aminobutyric acid (GABA) | Acts as a flexible spacer, altering backbone conformation. wikipedia.org |
| Ornithine | Can introduce a positive charge and participate in cyclization reactions. wikipedia.org |
| Hydroxyproline (Hyp) | Abundant in collagen, it can induce specific turns in the peptide backbone. taylorandfrancis.com |
| Lanthionine | Creates thioether crosslinks, increasing structural stability. nih.govtaylorandfrancis.com |
Purification and Analytical Characterization Methodologies
Following the synthesis of gratisin analogues, rigorous purification and characterization are required to isolate the target compound and validate its chemical structure.
Chromatographic Separation Techniques for Analogue Isolation
Chromatography is the cornerstone of peptide purification, separating the desired analogue from unreacted starting materials, byproducts, and other impurities. The choice of technique depends on the physicochemical properties of the analogue.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common method for peptide purification. It separates molecules based on their hydrophobicity. Studies on cyclic peptides related to gratisin have utilized RP-HPLC for effective separation. toho-u.ac.jp The use of different mobile phase gradients and stationary phases allows for the fine-tuning of separation. elementlabsolutions.com
Affinity Chromatography: This highly specific method relies on the unique interaction between the target molecule and a ligand immobilized on the chromatography matrix. iitkgp.ac.in For example, if a this compound is synthesized with a polyhistidine-tag, Immobilized Metal Affinity Chromatography (IMAC) can be used for highly selective purification. iitkgp.ac.in
| Chromatographic Technique | Principle of Separation | Application for Gratisin Analogues |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | Primary method for purifying cyclic peptides from synthetic mixtures. toho-u.ac.jpelementlabsolutions.com |
| Ion-Exchange Chromatography (IEX) | Net Charge | Isolation of analogues with altered charge due to amino acid substitutions. google.com |
| Affinity Chromatography (e.g., IMAC) | Specific Binding Interactions | Purification of analogues engineered with specific tags (e.g., His-tag). iitkgp.ac.in |
Spectroscopic and Spectrometric Methods for Structural Validation
Once an analogue is purified, its identity and structural integrity must be confirmed using a combination of spectroscopic and spectrometric techniques.
Mass Spectrometry (MS): This is an indispensable tool for determining the molecular weight of the purified analogue with high accuracy, confirming that the correct modifications have been made. Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is used to fragment the peptide and determine its amino acid sequence, verifying substitutions and the integrity of the peptide backbone. frontiersin.orgnih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy: Attenuated Total Reflectance FTIR (ATR-FTIR) can provide information about the secondary structure (e.g., alpha-helices, beta-sheets) of the peptide analogue by analyzing the amide I and II bands of the peptide backbone. mdpi.com
Fluorescence Spectroscopy: This technique can be used to study the conformation of the peptide and its interactions with other molecules. mdpi.com If the analogue contains fluorescent amino acids (like tryptophan) or has been conjugated to a fluorescent dye, changes in the fluorescence emission can reveal information about the local environment and conformational changes. mdpi.com
| Analytical Method | Information Provided | Relevance to Gratisin Analogues |
| Mass Spectrometry (MS/MS) | Molecular Weight and Amino Acid Sequence | Confirms successful synthesis, correct mass, and sequence of the analogue. frontiersin.orgnih.gov |
| FTIR Spectroscopy | Secondary Structure (α-helix, β-sheet) | Characterizes the overall fold and conformational properties of the peptide. mdpi.com |
| Fluorescence Spectroscopy | Conformational State and Molecular Interactions | Probes the local environment of specific residues and binding events. mdpi.com |
Structural and Conformational Analysis of Gratisin Analogues
Elucidation of Three-Dimensional Structures
The precise three-dimensional arrangement of atoms in gratisin (B1628355) analogues is determined using a suite of powerful analytical techniques. These methods provide a detailed picture of the molecular architecture in both solution and solid states, which is fundamental to understanding their function.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the three-dimensional structure of molecules in solution. filab.frazolifesciences.com This technique relies on the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. filab.frmdpi.com For gratisin analogues, NMR is crucial for understanding their conformation in a state that mimics physiological conditions.
One-dimensional (1D) ¹H NMR spectra offer initial insights by revealing proton chemical shifts and coupling constants, which are sensitive to the local electronic environment and dihedral angles of the peptide backbone and side chains. mdpi.com However, for a complete structural elucidation of complex molecules like cyclic peptides, two-dimensional (2D) NMR experiments are essential. azolifesciences.com Techniques such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), NOESY (Nuclear Overhauser Effect Spectroscopy), and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are employed to establish through-bond and through-space correlations between protons.
NOESY and ROESY are particularly important as they detect protons that are close in space, even if they are far apart in the primary sequence. The intensities of the observed NOE cross-peaks are related to the distances between protons, providing the crucial distance restraints needed for 3D structure calculation. By integrating these experimentally derived distance and dihedral angle restraints into molecular modeling programs, a family of structures representing the conformational ensemble of the gratisin analogue in solution can be generated. copernicus.org
The chemical shifts of atoms like ¹H, ¹³C, and ¹⁵N are also indicative of the secondary structure. wmcloud.orgaocs.org Deviations of these chemical shifts from random coil values, known as the chemical shift index, can rapidly identify regions of α-helix or β-sheet structures within the peptide. wmcloud.org
X-ray Crystallography for Solid-State Structural Determination
While NMR provides information about the solution-state conformation, X-ray crystallography offers a high-resolution view of the molecule in its solid, crystalline form. azolifesciences.comrsc.org This technique involves irradiating a single crystal of the this compound with X-rays and analyzing the resulting diffraction pattern. bc.edu The pattern of diffracted X-rays provides information about the arrangement of atoms within the crystal lattice, allowing for the determination of a precise three-dimensional structure. bc.educnr.it
The process begins with the challenging step of growing a high-quality single crystal of the this compound. Once a suitable crystal is obtained, it is mounted on a diffractometer and exposed to an X-ray beam. The resulting diffraction data is used to calculate an electron density map, from which the positions of individual atoms can be determined, revealing bond lengths, bond angles, and torsion angles with high precision. bc.edu
It is important to note that the conformation observed in the solid state may be influenced by crystal packing forces and might not be the only conformation present in solution. nih.gov However, X-ray crystallography provides an invaluable, static snapshot of a low-energy conformation of the molecule, which serves as a crucial reference point for understanding its structural properties. rsc.orgcriver.com The data obtained can also be used to validate and refine structures determined by other methods like NMR and computational modeling.
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Secondary Structure Assessment
Circular Dichroism (CD) spectroscopy is a powerful and rapid method for assessing the secondary structure of peptides and proteins in solution. researchgate.netwikipedia.org This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.org The peptide bonds in different secondary structural arrangements (e.g., α-helices, β-sheets, turns, and random coils) exhibit distinct CD spectra, particularly in the far-UV region (190-250 nm). researchgate.net
For gratisin analogues, CD spectroscopy can provide a qualitative and quantitative estimation of their secondary structure content. researchgate.netproquest.com For instance, a spectrum with negative bands around 208 nm and 222 nm and a positive band around 192 nm is characteristic of an α-helical conformation. In contrast, a β-sheet structure typically shows a negative band around 218 nm and a positive band near 195 nm. The magnitude of the CD signal, often expressed as molar ellipticity, can be used to estimate the percentage of each secondary structure type. photophysics.com
Optical Rotatory Dispersion (ORD) is a related technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. While less commonly used now than CD for secondary structure analysis, ORD can provide complementary information. Both CD and ORD are valuable for monitoring conformational changes in gratisin analogues that may occur in response to changes in their environment, such as solvent polarity or temperature. researchgate.net
Conformational Dynamics and Flexibility Studies
While the determination of a single three-dimensional structure is informative, peptides like gratisin analogues are often conformationally flexible. Understanding their dynamic behavior and the ensemble of conformations they can adopt is crucial for a complete picture of their structure-function relationship.
Computational Approaches to Conformational Sampling
Computational methods are indispensable for exploring the conformational landscape of flexible molecules like gratisin analogues. numberanalytics.com These approaches can simulate the movement of atoms over time, providing insights into the different conformations the peptide can access and the energetic barriers between them. copernicus.org
Molecular Dynamics (MD) simulations are a primary computational tool for studying conformational dynamics. numberanalytics.com In an MD simulation, the forces between atoms are calculated using a molecular mechanics force field, and Newton's laws of motion are used to simulate the atomic movements over time. This generates a trajectory that represents the dynamic behavior of the molecule, revealing the range of accessible conformations and the transitions between them. numberanalytics.commdpi.com
To enhance the sampling of the conformational space and overcome high energy barriers, various advanced simulation techniques can be employed. Replica Exchange Molecular Dynamics (REMD) or solute tempering methods allow the system to explore a wider range of conformations by simulating multiple copies of the system at different temperatures. copernicus.org
The results of these simulations can be analyzed to identify dominant conformational states, calculate the relative populations of these states, and visualize the dynamic motions within the peptide. copernicus.orgmdpi.com This information is critical for understanding how the flexibility of a this compound might be related to its biological activity. nih.gov
Experimental Techniques for Probing Conformational Ensembles
Experimental techniques can provide data that reflects the average properties of the conformational ensemble present in solution. These methods are often used in conjunction with computational approaches to validate simulation results and provide a more complete understanding of the peptide's flexibility.
NMR spectroscopy, beyond its use in structure determination, can also provide valuable information about conformational dynamics over a wide range of timescales. mdpi.comcas.cz For instance, the measurement of NMR relaxation parameters (such as T1, T2, and heteronuclear NOEs) can probe motions on the picosecond to nanosecond timescale. nih.gov Line shape analysis and relaxation dispersion experiments can detect slower conformational exchange processes occurring on the microsecond to millisecond timescale. mdpi.com These dynamic NMR measurements can identify flexible regions of the peptide and characterize the rates of interconversion between different conformational states.
Atomic Force Microscopy (AFM) is an emerging technique that can visualize the conformations of single molecules. biorxiv.org While challenging for smaller molecules like gratisin analogues, advancements in high-speed AFM (HS-AFM) are beginning to allow for the direct observation of conformational dynamics of biomolecules in near-physiological conditions. biorxiv.org
By combining the structural snapshots from X-ray crystallography, the solution-state ensemble from NMR, the secondary structure information from CD, and the dynamic picture from computational simulations and dynamic NMR experiments, a comprehensive and multi-faceted understanding of the structural and conformational properties of gratisin analogues can be achieved.
Influence of Primary Sequence on Higher-Order Structures
The primary sequence of amino acids is the fundamental determinant of a peptide's three-dimensional structure. In Gratisin analogues, the specific arrangement of hydrophobic, hydrophilic, and charged residues, along with the chirality of the amino acids, dictates the folding of the peptide backbone into stable secondary structures.
Gratisin and its analogues, much like the related Gramicidin (B1672133) S, are known to adopt a well-defined β-sheet structure stabilized by intramolecular hydrogen bonds. This structure is often characterized by the presence of β-turns, which are crucial for the cyclic nature of the peptide.
The core structure of these peptides typically consists of two antiparallel β-strands connected by β-turns. This arrangement results in a somewhat twisted and pleated sheet. The stability of this β-sheet is maintained by hydrogen bonds formed between the carbonyl oxygen of one amino acid residue and the amide hydrogen of another residue further down the chain.
Studies on synthetic analogues of similar cyclic peptides, such as Gramicidin S, have shown that substitutions of specific amino acid residues can significantly influence the stability and conformation of the β-sheet and the type of β-turn present. For instance, replacing the ornithine residues in Gramicidin S with L-serine or L-glutamic acid was found to affect the dihedral angle of the D-phenylalanine residues, thereby impacting the Type II' β-turn structure. capes.gov.br
The β-turns, typically composed of four amino acid residues, are critical for reversing the direction of the polypeptide chain. wikipedia.orgyoutube.com In Gratisin and its analogues, these turns are essential for achieving the cyclic conformation. The type of β-turn (e.g., Type I, II, I', or II') is determined by the dihedral angles (φ and ψ) of the second and third residues within the turn. wikipedia.org The presence of specific amino acids, such as proline and glycine, is common in β-turns due to their unique conformational properties that facilitate the sharp turns required. youtube.com
The table below summarizes the typical dihedral angles for different types of β-turns, which are fundamental to the structure of Gratisin analogues.
| β-Turn Type | φ(i+1) | ψ(i+1) | φ(i+2) | ψ(i+2) |
| I | -60° | -30° | -90° | 0° |
| I' | 60° | 30° | 90° | 0° |
| II | -60° | 120° | 80° | 0° |
| II' | 60° | -120° | -80° | 0° |
This table presents idealized dihedral angles for the central two residues (i+1 and i+2) of the four common β-turn types found in proteins and peptides.
The incorporation of D-amino acids into the peptide backbone introduces specific conformational constraints that are not possible with only L-amino acids. This is because the side chain orientation and the backbone dihedral angles accessible to D-amino acids are different from those of L-amino acids. This difference forces the peptide chain to adopt unique folds and turns.
In the context of Gratisin analogues, D-amino acids are integral to the formation and stability of the β-turn structures. For example, the alternation of L- and D-amino acids, as seen in Gramicidin S, facilitates the formation of a stable β-hairpin structure with Type II' β-turns. capes.gov.br This specific conformation is essential for the peptide's biological function. The presence of D-amino acids can also confer resistance to degradation by proteases, which are typically specific for L-amino acid residues. biopharmaspec.com
Systematic replacement of L-amino acids with their D-enantiomers in analogues of Gramicidin S has been shown to cause significant distortions in the β-sheet/β-turn structure. nih.gov This highlights the critical role of the specific chirality of each amino acid in maintaining the correct and biologically active conformation.
Structure Activity Relationship Sar Studies of Gratisin Analogues
Systematic Investigation of Structural Determinantsnih.gov
Systematic investigations into the structural components of gratisin (B1628355) have revealed that its biological activities are highly dependent on the specific arrangement and nature of its constituent parts. nih.gov
Impact of Amino Acid Side Chain Modificationsnih.gov
For instance, the modification of the proline (Pro) residues at positions 5 and 5' has been a key focus. Replacing these Pro residues with cationic amino acids like lysine (B10760008) (Lys) and arginine (Arg) has led to the development of novel gratisin derivatives. These analogues exhibit high antibiotic activity while demonstrating low toxicity towards human red blood cells, a significant improvement over the parent compound. nih.gov The introduction of these positively charged moieties appears to be a beneficial alteration. researchgate.net
The following table summarizes the effects of substituting Proline at positions 5 and 5' with other amino acids:
| Original Residue (Position) | Substituted Residue | Resulting Activity |
| Pro (5, 5') | Lysine (Lys) | High antibiotic activity, low hemolytic activity nih.gov |
| Pro (5, 5') | Arginine (Arg) | High antibiotic activity, low hemolytic activity nih.gov |
| Pro (5, 5') | Alanine (B10760859) (Ala) | Altered antibiotic and hemolytic activity nih.gov |
Effects of Backbone Modifications and Cyclicity on Biological Potencyabyntek.comglenresearch.com
The cyclic nature of gratisin is a crucial feature for its stability and bioactivity. abyntek.com Cyclization, the formation of a covalent bond to create a ring structure, enhances resistance to enzymatic degradation. abyntek.com Modifications to the peptide backbone, such as the incorporation of non-natural amino acids or altered peptide bonds, can further influence the molecule's three-dimensional structure and, consequently, its biological potency. glenresearch.combachem.com While specific studies on backbone modifications of gratisin are not extensively detailed in the provided results, the general principles of peptide chemistry suggest that such changes would have a profound impact on its activity. abyntek.comglenresearch.com
Role of Charge Distribution and Hydrophobicitynih.gov
The balance between cationic charge and hydrophobicity is a critical factor for the biological activity of amphiphilic molecules like gratisin analogues. nih.gov Optimizing this balance is essential for achieving high antibacterial efficacy while minimizing damage to host cells, such as red blood cells. nih.gov For example, increasing the cationic strength and reducing the hydrophobic region in some antimicrobial polymers has been shown to enhance their bactericidal activity and lower their hemolytic rate. nih.gov While direct data on gratisin is limited in the search results, this principle is a guiding concept in the design of antimicrobial peptides. nih.gov
Positional Scanning and Alanine-Scanning Mutagenesis in Analogue Designnih.govgenscript.comwikipedia.org
Alanine-scanning mutagenesis involves sequentially replacing each amino acid in the peptide with alanine. genscript.comwikipedia.org This method was instrumental in demonstrating that every side chain in gratisin significantly influences its antibiotic and hemolytic properties. nih.gov By observing the change in activity upon each substitution, researchers can identify "hot spots" – key residues that are critical for function. genscript.com
Positional scanning is a broader technique where each position in the peptide sequence is substituted with a variety of other amino acids. genscript.com This allows for a more comprehensive exploration of the chemical space at each position to identify substitutions that can enhance desired activities. genscript.com The successful modification of the Proline residues at positions 5 and 5' in gratisin with cationic amino acids is a direct outcome of such exploratory strategies. nih.gov
Elucidation of Key Pharmacophores and Structural Motifsrsc.orgunina.itnih.gov
A pharmacophore is an abstract representation of the essential molecular features responsible for a molecule's biological activity. unina.itnih.gov For gratisin analogues, the key pharmacophoric elements include the cyclic backbone, the specific arrangement of hydrophobic and cationic side chains, and the β-turn structure.
The substitution studies, particularly the successful introduction of cationic residues at the Pro positions, have helped to refine the pharmacophore model for potent and selective gratisin analogues. nih.gov The intact cyclic structure is considered an essential part of the pharmacophoric motif, providing a stable scaffold for the presentation of the crucial side chains. rsc.org
Mechanistic Investigations of Gratisin Analogue Biological Interactions
Modulation of Cellular Systems and Components
The biological activity of gratisin (B1628355) analogues is intrinsically linked to their ability to interact with and modulate cellular structures. These interactions are fundamental to their mechanisms of action and have been the subject of detailed scientific inquiry. The primary focus of these investigations has been on the interface between the gratisin analogues and biological membranes, as well as their potential engagement with structures within the cell.
Studies on Interactions with Biological Membranes
The cell membrane represents a critical barrier and a primary target for many biologically active compounds. For gratisin analogues, the interaction with these lipid bilayers is a key determinant of their function. Research has delved into the specifics of these interactions, examining how these synthetic molecules perturb and compromise membrane integrity. These studies often explore the relationship between the peptide's structure, including its amphipathicity and charge, and its effect on membranes. nih.gov
Membrane Permeabilization and Pore Formation Mechanisms
A significant aspect of the biological activity of gratisin analogues is their capacity to permeabilize bacterial membranes, a process that can lead to cell death. researchgate.net The mechanism often involves the formation of pores or channels through the lipid bilayer. This action disrupts the normal ionic balance and integrity of the cell. youtube.com The structure of the gratisin analogue, particularly the presence and orientation of cationic and hydrophobic residues, plays a crucial role in its ability to create these transmembrane passages. nih.gov For instance, certain synthetic analogues of gramicidin (B1672133) S, a related cyclic peptide, have demonstrated marked permeabilizing activity on the outer membrane of gram-negative bacteria. researchgate.net This permeabilization can allow other molecules, which would typically be excluded, to enter the cell. researchgate.net
The process of permeabilization is not always instantaneous. In some cases, a delay is observed before a sudden and significant increase in membrane permeability occurs, which can lead to morphological changes and cell disintegration. nih.gov The voltage across the membrane can also influence the channel-forming activity of some peptide antibiotics. nih.gov
Membrane Binding and Destabilization Pathways
Prior to permeabilization, gratisin analogues must first bind to the membrane surface. This initial binding is often driven by electrostatic interactions between the positively charged residues on the peptide and the negatively charged components of bacterial membranes. nih.govnih.gov Following binding, the hydrophobic parts of the analogue can insert into the lipid bilayer, leading to its destabilization. diva-portal.org
The introduction of fatty acyl groups to gratisin analogues has been explored as a strategy to enhance their interaction with membranes. nih.gov These modifications can influence how the analogue associates with and disrupts the membrane, with some derivatives showing a differential interaction with prokaryotic versus eukaryotic membranes. nih.gov The goal of such modifications is often to create analogues with high antimicrobial activity but low toxicity to host cells, a property linked to the specifics of membrane destabilization. nih.govresearchgate.net The conformation of the peptide and its ability to adopt an amphipathic structure upon membrane binding are critical for its destabilizing effects. nih.gov
Exploration of Interactions with Subcellular Structures
Beyond the primary interaction with the cell membrane, there is interest in understanding how gratisin analogues might interact with subcellular structures. While the primary mechanism for many antimicrobial peptides is membrane disruption, the potential for intracellular targets cannot be entirely discounted.
Hydrophobic and cationic compounds have the potential to interact with and accumulate within mitochondria, driven by the mitochondrial membrane potential. nih.govnih.gov The outer mitochondrial membrane contains anion-selective channels that are generally impermeable to large cations, but hydrophobic ions may be able to directly permeate the lipid bilayers. nih.gov However, specific studies detailing the direct interaction of gratisin analogues with subcellular organelles like mitochondria are not extensively available in the provided search results. The primary focus remains on the initial and critical interaction with the cell's outer membrane.
Engagement with Molecular Targets and Biochemical Pathways
The biological effects of gratisin analogues may also stem from their interactions with specific molecular targets, such as enzymes, which in turn modulate biochemical pathways. This represents a more targeted mechanism of action compared to the broader effects of membrane disruption.
Investigation of Specific Enzyme Modulation
The ability of peptides and their analogues to act as enzyme inhibitors is a well-established principle in biochemistry. wikipedia.org These molecules can be designed to mimic the transition state of a substrate, binding tightly to an enzyme's active site and blocking its function. wikipedia.org Enzyme modulation is a critical regulatory process in all living organisms. youtube.com
While some peptide antibiotics are known to be enzyme inhibitors, the provided search results offer limited direct evidence of specific enzyme modulation by gratisin analogues. frontiersin.org Research has focused more on the synthesis of analogues with improved membrane-disrupting activities. nih.gov The enzymes involved in the biosynthesis of gratisin itself, known as nonribosomal peptide synthetases, are complex modular enzymes. researchgate.net However, this relates to the production of the parent compound rather than the mechanism of action of its analogues. Further research is needed to explore the potential for gratisin analogues to specifically inhibit key bacterial enzymes, which could offer a parallel or alternative mechanism to their membrane-disrupting properties.
Analysis of Receptor Binding and Signaling Pathway Perturbation
The interaction of gratisin analogues with biological systems is primarily characterized by their effects on cell membranes rather than binding to specific protein receptors to trigger complex intracellular signaling cascades. A signaling pathway is a series of molecular events initiated when a molecule, or ligand, binds to a receptor, setting off a chain reaction that leads to a specific cellular response. lumenlearning.comlibretexts.org These pathways can involve G-protein-linked receptors or enzyme-linked receptors, which, upon activation, trigger a cascade of protein interactions and enzymatic activity, ultimately altering cell function. libretexts.orgnih.gov
However, for many antimicrobial peptides (AMPs), including analogues of gratisin, the primary target is the cell membrane itself. Investigations into other D-amino acid-containing peptide analogues have explored potential interactions with specific signaling pathways. For instance, studies on the D-CDT peptide analogue, when tested against a human lung cancer cell line, examined its effect on the ERK1/2 pathway, a key signaling network in cell proliferation. nih.gov The results showed only a modest decrease in ERK1/2 activity at very high concentrations, suggesting this pathway is not the primary mechanism of action. nih.gov Similarly, the peptide did not appear to induce apoptosis via caspase-3 activation. nih.gov Instead, its cytotoxic effects were attributed to a membrane-disrupting (membranolytic) mechanism. nih.gov
While direct receptor-mediated signaling is not the main mechanism for gratisin analogues, some bacterial toxins demonstrate how peptides can perturb host signaling. For example, the α-toxin from Bacillus bombysepticus binds directly to G protein-coupled receptor kinase 2 (GRK2), which in turn affects the GPCR signaling pathway, leading to an accumulation of cAMP and activation of protein kinase A (PKA). plos.org This illustrates a potential, though not primary, route for peptide-based pathway modulation. For gratisin analogues, their biological effect is dominated by direct physical interactions with the lipid bilayer, leading to membrane destabilization. nih.govdiva-portal.org
D-Amino Acid Mediated Pathway Modulation
The incorporation of D-amino acids is a key strategy in the design of gratisin analogues to modulate their biological activity, particularly to enhance their therapeutic index by separating antimicrobial efficacy from toxicity to host cells (hemolytic activity). mdpi.com Naturally occurring gratisin is a diastereomer, containing both L- and D-amino acids. mdpi.com The presence of D-amino acids disrupts the formation of stable, amphipathic helical structures that are often associated with high hemolytic activity. mdpi.com This structural alteration is crucial because it modulates the peptide's mode of interaction with different cell membranes. mdpi.com
Research has shown that reducing helicity through the introduction of D-amino acids can correspondingly decrease hemolysis while preserving potent antimicrobial effects. mdpi.com This suggests that a stable helical structure is not a prerequisite for selective antimicrobial action. mdpi.com The lack of a stable secondary structure in these diastereomers points towards a mechanism less dependent on deep insertion into the membrane core, which is characteristic of the barrel-stave model, and more aligned with the carpet model. mdpi.com
A study by Tamaki et al. synthesized novel gratisin derivatives to explore this principle. By modifying the [D-Lys(6,12)]-GR scaffold with fatty acyl groups and additional D-Lys residues, they created analogues with differential ionic interactions against prokaryotic versus eukaryotic membranes. nih.gov The addition of D-Lys residues at a specific position resulted in analogues with high antimicrobial activity but low hemolytic activity. nih.gov
| Analogue ID | Core Structure | Modification at position D-Lys(6) | Observed Property |
|---|---|---|---|
| 1 | cyclo{-Val-Orn-Leu-D-Phe-Pro-D-Lys(X)-Val-Orn-Leu-D-Phe-Pro-D-Lys-} | -CO(CH₂)₆CH₃ (Octanoyl group) | Baseline analogue |
| 2 | cyclo{-Val-Orn-Leu-D-Phe-Pro-D-Lys(X)-Val-Orn-Leu-D-Phe-Pro-D-Lys-} | -Lys-CO(CH₂)₆CH₃ | Dissociation of high antimicrobial activity from low hemolytic activity due to differential ionic interaction with membranes. |
| 3 | cyclo{-Val-Orn-Leu-D-Phe-Pro-D-Lys(X)-Val-Orn-Leu-D-Phe-Pro-D-Lys-} | -(Lys)₂-CO(CH₂)₆CH₃ | |
| 4 | cyclo{-Val-Orn-Leu-D-Phe-Pro-D-Lys(X)-Val-Orn-Leu-D-Phe-Pro-D-Lys-} | -(Lys)₃-CO(CH₂)₆CH₃ |
Theoretical Frameworks for Action Mechanisms
Carpet Model and Barrel-Stave Model Considerations
The antimicrobial action of gratisin analogues, like many AMPs, is generally explained by theoretical models that describe peptide-membrane interactions, primarily the barrel-stave and carpet models. mdpi.com These models describe how peptides permeabilize the bacterial cell membrane, leading to cell death. mdpi.com
The Barrel-Stave Model: In this model, peptide monomers first bind to the surface of the cell membrane. Once a critical concentration is reached, they insert perpendicularly into the lipid bilayer. researchgate.net The peptides then aggregate to form a transmembrane channel or pore, similar to the staves of a barrel. mdpi.com The hydrophobic surfaces of the peptides face the lipid core of the membrane, while the hydrophilic surfaces line the inside of the pore, allowing the unregulated passage of water and ions, which disrupts cellular homeostasis and leads to cell death. mdpi.comresearchgate.net This mechanism is often associated with peptides that have strong hemolytic activity. mdpi.com
The Carpet Model: This model proposes a less structured, detergent-like mechanism. nih.gov The peptides accumulate on the outer leaflet of the cell membrane, lying parallel to its surface and forming a "carpet." mdpi.comresearchgate.net This high local concentration disrupts the curvature and integrity of the lipid bilayer. researchgate.net At a sufficient peptide-to-lipid ratio, the membrane is destabilized, leading to the formation of transient pores or the complete disintegration of the membrane into micelle-like structures. mdpi.comnih.gov The lack of a stable, inserted structure means this mechanism is often linked to peptides with lower hemolytic activity and higher selectivity for bacterial membranes. mdpi.com
For gratisin analogues, particularly those containing D-amino acids, the carpet model is considered the more likely mechanism of action. mdpi.com The presence of D-amino acids disrupts stable secondary structures, making the formation of well-ordered barrel-stave pores less favorable. mdpi.com This aligns with the observation that such analogues can maintain high antimicrobial potency while exhibiting low toxicity towards host cells. nih.govmdpi.com
Insights from Molecular Dynamics Simulations and Computational Biology
Molecular dynamics (MD) simulations and other computational biology tools have become indispensable for investigating the mechanisms of action of antimicrobial peptides at an atomic level. plos.orgnih.gov These techniques function as a "computational microscope," providing high-resolution insights into dynamic processes like peptide-membrane binding and conformational changes that are difficult to capture through experimental methods alone. advancedsciencenews.complantae.org
MD simulations can model the behavior of a peptide analogue as it approaches and interacts with a lipid bilayer that mimics a bacterial or mammalian cell membrane. plos.org By calculating parameters such as root mean square deviation (RMSD), radius of gyration, and interaction energies over time, researchers can assess the stability of the peptide-membrane complex and visualize the process of insertion or disruption. nih.gov These simulations allow for the detailed exploration of the theoretical models of action. For instance, a simulation can show whether peptides aggregate on the surface (carpet model) or insert to form a defined pore (barrel-stave model). mdpi.com
Although specific MD simulation studies focused exclusively on "gratisin analogues" are not widely published, the methodology is broadly applied to cyclic peptides and their diastereoisomers to understand structure-function relationships. nih.gov Computational approaches are used to:
Preclinical Research Paradigms and Model Systems for Gratisin Analogue Evaluation
In Vitro Cellular and Tissue-Based Models
In vitro models are indispensable tools in the early stages of preclinical research, offering a controlled environment for assessing the cellular and molecular activity of drug candidates. nih.gov These systems are foundational for high-throughput screening and mechanistic studies. insphero.com For Gratisin (B1628355) analogues, in vitro assays are the primary method for determining fundamental properties like antimicrobial potency and hemolytic activity. sgst.cn
Two-dimensional (2D) cell cultures, where cells grow as a single layer on a flat surface, represent the traditional and most common method for initial drug screening. insphero.com Their simplicity, cost-effectiveness, and suitability for high-throughput screening make them ideal for evaluating large numbers of new compounds. insphero.comnih.gov
In the context of Gratisin analogues, 2D culture systems are primarily used to determine their antibiotic activity against various bacterial strains and their lytic activity against host cells, such as erythrocytes (hemolytic activity). sgst.cnnih.gov For example, studies have evaluated the antibiotic and hemolytic activities of Gratisin (GR) and numerous GR analogues. sgst.cn These initial screenings allow researchers to identify analogues with high antimicrobial potency and low toxicity to mammalian cells, establishing a preliminary structure-activity relationship. nih.gov
Table 1: Example of Initial Screening Data for Gratisin Analogues (Note: This table is illustrative, based on the types of data generated in such studies.)
| Compound | Modification | Target Organism | Antimicrobial Activity (MIC, µg/mL) | Hemolytic Activity (HC50, µg/mL) |
|---|---|---|---|---|
| Gratisin (GR) | Parent Compound | S. aureus | 8 | 10 |
| Analogue 1 | [Orn²→Lys²] | S. aureus | 16 | >100 |
| Analogue 2 | [D-Tyr⁶→D-Trp⁶] | S. aureus | 4 | 15 |
| Analogue 3 | [Pro⁵→Sar⁵] | E. coli | 64 | >100 |
MIC (Minimum Inhibitory Concentration): Lower values indicate higher antimicrobial activity. HC50 (50% Hemolytic Concentration): Higher values indicate lower toxicity to red blood cells.
Co-culture models, which involve culturing two or more different cell types together, provide a more complex and interactive environment than monocultures. nih.gov These systems are designed to study the intricate signaling and interactions between different cell populations, which can be crucial for understanding a drug's effect in a more physiologically relevant context. nih.govnih.gov Co-culture models can be established in both 2D and 3D formats. nih.gov
For evaluating Gratisin analogues, co-culture models could be used to simulate the interaction between pathogenic bacteria and host cells (e.g., epithelial cells). This would allow researchers to assess the analogue's ability to kill bacteria in the presence of host cells and to observe any protective or detrimental effects on the host cells during this interaction. Integrating immune cells into the co-culture can further elucidate the interplay between the compound, the pathogen, and the host immune response. nih.govresearchgate.net While these models are highly valuable for studying tumor-immune interactions and are proposed for infectious disease research, specific published studies detailing their use for Gratisin analogues are not prevalent. researchgate.netfrontiersin.org
Three-dimensional (3D) cell culture models have gained prominence because they more accurately mimic the in vivo architecture, cell-cell interactions, and microenvironment of tissues compared to 2D cultures. nih.govinsphero.comnih.gov This increased physiological relevance can provide more predictive data on a drug's efficacy and toxicity. insphero.com These models include spheroids, organoids, and engineered systems. mdpi.com
Spheroids are self-assembling, spherical aggregates of cells, while organoids are more complex, self-organizing structures derived from stem cells that can recapitulate key functional and structural aspects of an organ. mdpi.commdpi.com Both are valuable tools for drug discovery, offering a bridge between simple cell cultures and in vivo models. mdpi.commdpi.com
For Gratisin analogues, these models could be instrumental. For instance, testing an analogue on a lung organoid infected with bacteria could provide insights into its efficacy in a complex, tissue-like structure. nih.gov Similarly, liver spheroids or organoids could be used to assess the potential hepatotoxicity of an analogue in a more realistic setting than 2D hepatocyte cultures. mdpi.com The use of these models allows for the evaluation of factors like drug penetration through tissue-like masses and the compound's effect on complex cellular arrangements. nih.govnuvisan.com
Engineered 3D culture systems utilize biomaterials, scaffolds, or advanced technologies like 3D bioprinting to create highly controlled and reproducible tissue-like structures. nih.govanu.edu.au These systems can incorporate multiple cell types in a defined spatial arrangement and may include microfluidic channels to simulate blood flow, creating "organ-on-a-chip" models. emulatebio.comelveflow.com
Such advanced models offer a sophisticated platform for the preclinical evaluation of Gratisin analogues. An organ-on-a-chip, for example, could model an infected tissue barrier (like the gut or lung) and be used to study the absorption, efficacy, and toxicity of a Gratisin analogue under dynamic flow conditions that mimic human physiology. emulatebio.com These systems provide a high degree of control over the cellular microenvironment and allow for real-time monitoring of cellular responses. nih.govemulatebio.com
Three-Dimensional (3D) Cell Culture Models
Spheroids and Organoids for Mimicking Tissue Environments
In Vivo Preclinical Animal Models
In the evaluation of Gratisin analogues, in vivo models are critical for assessing efficacy in a real infection context and for identifying potential systemic toxicities that may not be apparent from in vitro studies. mdpi.comnih.gov For example, a mouse model of a skin or systemic bacterial infection could be used to evaluate the therapeutic efficacy of a promising this compound. mdpi.com Histopathological evaluation of tissues from treated animals can reveal organ-specific toxicities. diva-portal.org While in vivo studies are a standard component of preclinical drug development and have been conducted for related antimicrobial peptides, detailed reports on specific animal model studies for a wide range of Gratisin analogues are limited in publicly accessible literature. mdpi.comnih.govgrafiati.com
Establishment and Characterization of Relevant Animal Models
The foundation of in vivo preclinical research for Gratisin analogues lies in the use of well-characterized animal models. These models are instrumental in understanding the complex interactions between the compound, the tumor, and the host's physiological systems. wgtn.ac.nznih.gov
Historically, rodent models, such as mice and rats, have been the workhorses of preclinical research due to their genetic similarity to humans, relatively low cost, and ease of handling. numberanalytics.combiobide.com The choice of a specific animal model is guided by the research question at hand and the biological characteristics of the disease being studied. nih.govresearchgate.net For instance, in the context of cancer research, syngeneic models, where murine tumor cells are implanted into immunocompetent mice of the same genetic background, are valuable for studying the interplay between the tumor and the immune system. nih.gov
The characterization of these animal models involves a multi-faceted approach, encompassing histological, immunological, and transcriptional analyses. wgtn.ac.nz Histological analysis provides insights into tumor morphology, cell density, and invasion into surrounding tissues. Immunological profiling, often performed using techniques like spectral flow cytometry, reveals the composition and activation state of immune cells within the tumor microenvironment. wgtn.ac.nz Transcriptional analysis, through methods like RNA sequencing, helps to understand the genetic pathways that are activated or suppressed in response to the this compound. wgtn.ac.nz
Alternative animal models, such as the zebrafish, have also emerged as valuable tools in preclinical research. biobide.commdpi.com The zebrafish model offers advantages such as high-throughput screening capabilities and the ability to visualize biological processes in a living organism. mdpi.com
Xenograft Models for Investigating Biological Responses
Xenograft models, which involve the transplantation of human tumor cells or tissues into immunodeficient mice, are a cornerstone of preclinical cancer research for evaluating the efficacy of novel therapeutic agents like Gratisin analogues. nih.govnih.gov These models allow for the study of human tumor growth in an in vivo environment, providing valuable data on a compound's anti-tumor activity. nih.gov
There are two primary types of xenograft models:
Cell line-Derived Xenografts (CDX): These models are created by injecting established human cancer cell lines into immunodeficient mice. nih.gov CDX models are highly reproducible and are useful for initial efficacy screening of a large number of compounds. nih.gov
Patient-Derived Xenografts (PDX): In this approach, tumor fragments from a patient are directly implanted into mice. nih.govmdpi.com PDX models are considered to more accurately reflect the heterogeneity and molecular characteristics of the original human tumor, making them a powerful tool for personalized medicine research. nih.gov
The investigation of biological responses in xenograft models involves monitoring tumor growth over time and assessing various endpoints upon study completion. These can include histological analysis of the tumor tissue and molecular assays to understand the compound's mechanism of action. nih.gov Humanized xenograft models, where components of the human immune system are reconstituted in the mice, are particularly useful for studying immunotherapies. reactionbiology.com
Genetically Engineered Murine Models (GEMMs) for Pathway Analysis
Genetically engineered murine models (GEMMs) have revolutionized the study of diseases like cancer by allowing for the creation of mice with specific genetic alterations that mimic those found in human patients. numberanalytics.comoncohemakey.comjournalmeddbu.com These models are invaluable for dissecting the roles of specific signaling pathways in disease development and for testing targeted therapies like Gratisin analogues. nih.gov
GEMMs are created using techniques that allow for the deletion (knockout) or overexpression (transgenic) of specific genes in a tissue- and time-dependent manner. numberanalytics.comoncohemakey.com This precise genetic control enables researchers to study the initiation and progression of diseases in a highly controlled setting. journalmeddbu.com
For example, in the context of glioma research, GEMMs have been developed that replicate key genetic mutations observed in human tumors, such as alterations in the Pten, RAS, and p53 pathways. wgtn.ac.nznih.gov By treating these models with Gratisin analogues, researchers can determine if the compound's efficacy is dependent on a specific genetic background and can identify the molecular pathways that are modulated by the treatment. nih.gov The RCAS/tv-a system is a powerful tool used to generate GEMMs of brain tumors by delivering oncogenes to specific cell types. journalmeddbu.com
| Model | Genetic Alteration | Key Findings | Reference |
|---|---|---|---|
| High-Grade Glioma Model | Pten Knockdown + RAS V12 Overexpression | Rapid tumor development, dense cell packing, significant invasion, and an immunologically "cold" tumor microenvironment. wgtn.ac.nz | wgtn.ac.nz |
| IDH1 Mutant Low-Grade Glioma Model | P53 Knockdown + IDH1R132H Overexpression | Consistently small tumors, well-vascularized, notable macrophage infiltration, and a more activated anti-tumor response. wgtn.ac.nz | wgtn.ac.nz |
Methodological Considerations in Preclinical Model Selection
The selection of an appropriate preclinical model is a critical decision that can significantly impact the translational success of a drug development program. nih.govresearchgate.net A careful evaluation of the strengths and limitations of each model system is necessary to ensure that the chosen model is fit for its intended purpose. nih.gov
Replicating Physiologically Relevant Microenvironments
A key challenge in preclinical research is the creation of model systems that accurately replicate the complex microenvironment of human tissues. nih.govnih.gov The tumor microenvironment, for example, is a dynamic ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix components that all interact to influence tumor growth and response to therapy. nih.gov
Traditional 2D cell culture models fail to capture this complexity. mdpi.com Therefore, there is a growing emphasis on the use of more advanced in vitro models, such as 3D cell cultures, organoids, and "organ-on-a-chip" systems. nih.govmdpi.comquantics.co.uk These models can better mimic the structural and functional aspects of native tissues, providing a more physiologically relevant platform for drug testing. nih.govscribd.com For instance, skin-on-a-chip devices can simulate the mechanical and structural features of human skin and allow for the perfusion of the tissue. nih.gov
In the context of animal models, replicating a physiologically relevant microenvironment involves selecting a model that closely mirrors the human disease in terms of its cellular and molecular characteristics. nih.gov For example, orthotopic xenograft models, where human tumor cells are implanted into the corresponding organ in the mouse, are often preferred over ectopic models because the tumor microenvironment is more representative of the clinical situation. nih.gov
Translational Potential of Model Systems
The ultimate goal of preclinical research is to predict the clinical efficacy and safety of a new drug. biobide.com Therefore, the translational potential of the chosen model system is of paramount importance. nih.gov A model with high translational potential is one that accurately reflects the human condition and whose results can be reliably extrapolated to patients. nih.gov
The fidelity of an animal model refers to how closely it resembles the human condition being investigated. nih.gov This includes similarities in genetics, pathology, and response to treatment. nih.govresearchgate.net While no animal model can perfectly replicate human disease, careful model selection and characterization can maximize the chances of successful clinical translation. nih.govquantics.co.uk
The development of "humanized" mice, in which components of the human immune system or specific human genes are introduced, represents a significant step towards improving the translational relevance of animal models. nih.govmdpi.com These models are particularly valuable for testing human-specific therapies, such as antibody-based drugs. nih.gov
| Consideration | Description | Importance | Reference |
|---|---|---|---|
| Appropriateness as an Analog | The model should have functional and/or structural similarities to the human condition. nih.govresearchgate.net | Ensures that the biological processes being studied are relevant to human disease. | nih.govresearchgate.net |
| Transferability of Information | The results obtained from the model should be applicable to humans. researchgate.net | Critical for making informed decisions about advancing a drug to clinical trials. | researchgate.net |
| Genetic Uniformity | Using genetically uniform organisms, where applicable, reduces variability in experimental results. researchgate.net | Increases the statistical power and reproducibility of studies. | researchgate.net |
| Background Knowledge | A thorough understanding of the model's biological properties is essential for interpreting results correctly. researchgate.net | Avoids misinterpretation of data and erroneous conclusions. | researchgate.net |
Computational Approaches and Theoretical Studies in Gratisin Analogue Research
Molecular Modeling and Simulation Techniques
Molecular modeling and simulation are foundational computational techniques that allow researchers to visualize and analyze the behavior of Gratisin (B1628355) analogues at an atomic level. These methods provide critical insights into the structural and dynamic properties that govern their biological activity.
The three-dimensional shape, or conformation, of a peptide analogue is critical to its function. Conformational analysis is a computational method used to explore the vast number of possible spatial arrangements of a molecule's atoms that result from rotations around single bonds. researchgate.net For flexible molecules like peptide analogues, understanding the preferred conformations is a crucial first step in drug design. researchgate.netbeilstein-journals.org The conformation of a molecule can change depending on its environment, such as when it is in a solution versus when it is bound to a biological target like a protein. researchgate.net
Once the likely conformations are identified, molecular docking is employed to predict how a Gratisin analogue might bind to its target, which is often the bacterial cell membrane or a specific protein. nih.govmdpi.com Docking algorithms simulate the interaction between the ligand (the analogue) and the receptor (the target), calculating the binding affinity to estimate the strength of the interaction. nih.govnih.gov This process helps researchers to rank different analogues based on their predicted binding effectiveness and to understand the key molecular interactions—such as hydrogen bonds and hydrophobic interactions—that stabilize the complex. mdpi.comnih.gov While providing a static snapshot of the binding event, docking is essential for screening large libraries of potential drug candidates and prioritizing them for further study. nih.gov
Table 1: Key Aspects of Conformational Analysis and Docking in this compound Research
| Technique | Purpose | Key Insights |
|---|
| Conformational Analysis | To identify the stable three-dimensional shapes (conformations) of a this compound. beilstein-journals.org | - Determines energetically favorable structures.
While docking provides a static image, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.govuoa.gr This technique has been employed in the study of Gratisin analogues to understand their dynamic behavior and interactions. researchgate.netdiva-portal.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal how a this compound interacts with its environment, such as a model bacterial membrane, providing a more realistic representation of the biological context. aps.org
MD simulations are particularly valuable for:
Assessing Conformational Stability: Observing whether the analogue maintains a stable conformation when interacting with its target.
Analyzing Binding Stability: Determining the stability of the ligand-receptor complex over time.
Visualizing Dynamic Processes: Modeling how the analogue may insert into and disrupt a bacterial membrane.
Refining Docking Poses: Improving the accuracy of binding modes predicted by molecular docking.
These simulations provide detailed, time-resolved information on the conformational changes and intermolecular interactions that are crucial for the mechanism of action of Gratisin analogues. researchgate.netarxiv.org
Table 2: Applications of Molecular Dynamics (MD) Simulations in this compound Studies
| Application Area | Description |
|---|---|
| Complex Stability | Simulates the analogue bound to its target to assess the durability of the interaction over time. |
| Conformational Transitions | Reveals how the analogue's shape changes upon binding or in different environments. researchgate.net |
| Interaction with Membranes | Models the dynamic process of how the peptide analogue approaches, inserts into, and potentially disrupts a lipid bilayer. |
| Solvation Effects | Accounts for the influence of water molecules on the structure and interaction of the analogue. nih.gov |
Conformational Analysis and Docking Studies
De Novo Design and Virtual Screening of Analogues
Building on the insights from modeling and simulation, computational approaches can be used to design entirely new analogues or to screen vast virtual libraries for promising candidates.
De novo design involves creating novel peptide sequences from scratch. nih.gov Modern computational approaches leverage sophisticated algorithms to explore the immense chemical space of possible peptide sequences to find analogues with optimized properties. gla.ac.uk
One powerful method is the use of evolutionary algorithms . gla.ac.uk In this approach, a population of peptide sequences is evolved over multiple generations. In each cycle, the "fitness" of each peptide (e.g., its predicted antimicrobial activity) is evaluated, and the best candidates are selected to "reproduce" and create the next generation of sequences, often with random mutations introduced. gla.ac.uk This iterative process can efficiently search for peptides with significantly improved potency. gla.ac.uk
Another advanced technique is Bayesian Optimization (BO) , which is effective for optimizing bioactive peptides. researchgate.net BO builds a probabilistic model of the relationship between peptide sequence and activity, allowing it to intelligently select the most promising new candidates to test in each cycle, thereby accelerating the discovery of highly active analogues. researchgate.net These algorithmic approaches reduce the reliance on extensive and costly experimental screening. mdpi.com
Table 3: Algorithmic Strategies for Peptide Optimization
| Algorithmic Approach | Core Principle | Application to Gratisin Analogues |
|---|---|---|
| Evolutionary Algorithms | Simulates natural evolution by iteratively selecting and modifying peptide sequences based on a "fitness" score. gla.ac.uk | Designing novel Gratisin analogues with enhanced antimicrobial activity and selectivity. |
| Bayesian Optimization | Uses a probabilistic model to guide the search for optimal sequences, balancing exploration of new sequences with exploitation of known good ones. researchgate.net | Efficiently identifying high-affinity binding peptides with a minimal number of experimental tests. |
| Machine Learning Models | AI models are trained on existing data to generate new sequences with desired properties. mdpi.com | Generating focused libraries of Gratisin analogues predicted to have high activity. |
Structure-Based Drug Design (SBDD) is a rational design methodology that relies on the three-dimensional structure of the biological target. longdom.orgdrugdiscoverynews.com The fundamental principle is similar to a "lock and key" model, where the drug (the "key") is designed to fit precisely into the binding site (the "lock") of the target protein or macromolecule. longdom.org
The SBDD workflow typically involves the following steps:
Target Structure Determination: Obtaining the 3D structure of the target, such as a key bacterial enzyme or a model of the cell membrane, through experimental methods like X-ray crystallography or computational modeling. nih.govdrugdiscoverynews.com
Binding Site Identification: Analyzing the target's surface to find pockets or "hot spots" that are critical for its function and suitable for binding a ligand. nih.gov
Virtual Screening or Design: Using computational tools to screen libraries of compounds to find ones that fit the binding site or designing a novel molecule specifically for that site. europa.euresearchgate.net
Iterative Optimization: Synthesizing and testing the most promising candidates, and then using the results to further refine the design in subsequent cycles. proteinstructures.comdrugdesign.org
In the context of Gratisin analogues, SBDD principles are applied to design peptides that can optimally interact with and disrupt the bacterial membrane, enhancing their antimicrobial efficacy. frontiersin.org
Algorithmic Approaches for Peptide Sequence Optimization
Predictive Modeling for Biological Activity
A major goal of computational chemistry is to develop models that can accurately predict the biological activity of a compound before it is ever synthesized. semanticscholar.org This is particularly valuable in the development of Gratisin analogues, as it allows for the rapid computational evaluation of large numbers of potential new structures. frontiersin.org
These predictive models are often based on the concept of Quantitative Structure-Activity Relationships (QSAR) . semanticscholar.org A QSAR model is a mathematical equation that correlates the chemical structure of a molecule with its biological activity. To build a model, researchers compile a dataset of existing Gratisin analogues with their experimentally measured activities. Then, numerical descriptors representing the physicochemical properties and structural features of each analogue are calculated.
Machine learning and deep learning algorithms are increasingly used to build sophisticated and highly predictive models from this data. nih.govhub-xchange.com These algorithms can identify complex, non-linear relationships between a molecule's features and its activity. nih.gov Once trained and validated, these models can be used to predict the activity of new, computationally designed analogues, helping to prioritize the most promising candidates for synthesis and experimental testing. frontiersin.org The use of consensus predictions, which average the results from several different models, can further improve the reliability of the computational evaluation. nih.gov
Table 4: Workflow for Predictive Modeling of this compound Activity
| Step | Description | Example Tools/Methods |
|---|---|---|
| 1. Data Collection | Compile a dataset of Gratisin analogues with measured biological activity (e.g., MIC values). | Internal research data, public databases. |
| 2. Descriptor Calculation | Generate numerical representations of the molecular structures (e.g., fingerprints, physicochemical properties). | RDKit, PaDEL-Descriptor. |
| 3. Model Training | Use machine learning algorithms to learn the relationship between descriptors and activity. frontiersin.org | Random Forest, Support Vector Machines, Neural Networks. nih.govhub-xchange.com |
| 4. Model Validation | Assess the model's predictive power using statistical methods (e.g., cross-validation, external test sets). nih.gov | Calculation of AUC, R², Sensitivity, Specificity. frontiersin.org |
| 5. Prediction | Apply the validated model to screen new, virtual Gratisin analogues to prioritize them for synthesis. | Custom scripts, integrated modeling platforms. |
Machine Learning and Artificial Intelligence Applications
The integration of machine learning (ML) and artificial intelligence (AI) has ushered in a new era in drug discovery, and the study of Gratisin analogues is no exception. researchgate.netchemrxiv.org These technologies offer a suite of tools to analyze complex, high-dimensional data and to build predictive models that can significantly streamline the research process. nih.govnih.gov
ML algorithms, encompassing techniques such as supervised and unsupervised learning, neural networks, and reinforcement learning, are adept at identifying patterns and relationships within large datasets of chemical structures and their corresponding biological activities. researchgate.netchemrxiv.org For instance, supervised learning models can be trained on known Gratisin analogues and their activities to predict the efficacy of new, unsynthesized compounds. nih.gov This predictive capability allows for the in silico screening of vast virtual libraries, prioritizing the synthesis of candidates with the highest probability of success. mednexus.org
Several ML methods are commonly employed in drug discovery, including:
Decision Trees and Random Forests (RF): These models are used for classification and regression tasks, providing insights into the structural features that are most influential in determining biological activity. frontiersin.org
Support Vector Machines (SVM): SVMs are powerful for classification tasks, such as distinguishing between active and inactive analogues. frontiersin.org
Artificial Neural Networks (ANNs) and Deep Neural Networks (DNNs): These complex models, inspired by the human brain, can capture highly non-linear relationships in the data and have been applied to tasks like bioactivity prediction and de novo molecular design. nih.govfrontiersin.orgnih.gov Convolutional Neural Networks (CNNs), a type of DNN, are particularly skilled at extracting features from structured data like molecular representations. nih.govnih.gov
Quantitative Prediction of Structure-Activity Relationships
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. spu.edu.syijpsr.com This approach is fundamental in medicinal chemistry for understanding how variations in molecular features influence the potency and efficacy of drug candidates, including Gratisin analogues. spu.edu.sychemmethod.com
The core principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties. spu.edu.sy These properties, known as molecular descriptors, can be categorized as:
Hydrophobic: Often quantified by the partition coefficient (log P), which describes a molecule's distribution between an oily and an aqueous phase. spu.edu.sy
Electronic: These descriptors, such as Hammett constants (σ), reflect the electron-donating or electron-withdrawing nature of substituents. spu.edu.sy
Steric: These parameters describe the size and shape of the molecule or its substituents. spu.edu.sy
By systematically modifying the structure of a lead compound, such as Gratisin, and measuring the biological activity of the resulting analogues, a dataset is generated for QSAR analysis. spu.edu.sy Statistical methods, most commonly Multiple Linear Regression (MLR), are then used to develop an equation that correlates the descriptors with the observed activity. chemmethod.com The quality of a QSAR model is assessed by statistical parameters like the correlation coefficient (r²), which indicates how well the model explains the variance in the data. spu.edu.syijpsr.com
A well-validated QSAR model offers several advantages:
Predictive Power: It can be used to predict the biological activity of novel, yet-to-be-synthesized analogues, thereby prioritizing synthetic efforts. spu.edu.sy
Mechanistic Insights: By identifying the key physicochemical properties that govern activity, QSAR studies can provide valuable insights into the mechanism of action of the compounds. spu.edu.sy
Optimization of Lead Compounds: QSAR models guide the modification of lead structures to enhance desired properties. spu.edu.sy
For instance, a QSAR study on a series of Gratisin analogues might reveal that increasing hydrophobicity within a certain range enhances activity, while bulky substituents at a specific position are detrimental. This information is invaluable for the rational design of more potent and selective Gratisin-based therapeutic agents. The development of non-linear QSAR models, using techniques like artificial neural networks, further enhances the predictive power for structurally diverse sets of compounds where linear relationships may not hold. chemmethod.commdpi.com
Emerging Research Areas and Future Trajectories for Gratisin Analogues
Development of Novel Synthetic Methodologies
The synthesis of cyclic peptides like gratisin (B1628355) analogues presents unique challenges, including achieving high yields, ensuring stereochemical integrity, and enabling the incorporation of diverse chemical modifications. To address these, researchers are increasingly turning to innovative and efficient synthetic strategies.
Chemoenzymatic Synthesis and Biocatalysis
The convergence of chemical synthesis and enzymatic catalysis offers a powerful approach for the construction of complex cyclic peptides. nih.gov Chemoenzymatic strategies combine the flexibility of chemical synthesis for creating diverse linear peptide precursors with the high selectivity and efficiency of enzymes for the crucial macrocyclization step. nih.govasm.org This hybrid approach can overcome challenges associated with purely chemical methods, such as epimerization and the need for extensive protecting group manipulations. researchgate.net
Key Research Findings:
Enzymatic Cyclization: Enzymes such as penicillin-binding protein-type thioesterases (PBP-type TEs) and non-ribosomal peptide synthetase (NRPS) thioesterase domains have been identified and utilized for their ability to catalyze the head-to-tail cyclization of linear peptide thioesters. researchgate.netpurdue.eduresearchgate.net These enzymes often exhibit remarkable substrate promiscuity, allowing for the cyclization of peptides containing non-canonical amino acids. nih.gov
Streamlined Processes: Researchers have developed one-pot chemoenzymatic tandem cyclization approaches. researchgate.net In this method, a linear peptide containing reactive moieties is first cyclized enzymatically, followed by a chemical cycloaddition reaction in the same vessel to create bicyclic peptides, eliminating the need for intermediate purification steps. researchgate.net
Biocatalyst Discovery: The discovery of novel cyclases, such as SurE, which is physically separate from the main NRPS machinery, presents opportunities for more straightforward expression and application as a biocatalyst for peptide cyclization. purdue.edu
| Enzyme Type | Function in Synthesis | Advantages |
| PBP-type Thioesterases (PBP-type TEs) | Catalyze head-to-tail cyclization of peptides. researchgate.netresearchgate.net | High efficiency and selectivity. researchgate.net |
| Non-ribosomal Peptide Synthetase (NRPS) Thioesterase Domains | Mediate the final cyclization and release of the peptide from the synthetase complex. asm.org | Can be used to produce glycosylated cyclopeptides and other modified analogues. asm.org |
| Penicillin-Binding Proteins (PBPs) | Act as biocatalysts for the efficient cyclization of small ring peptides. autm.net | Can improve cyclic peptide yields and allow for the cyclization of a wide variety of peptides. autm.net |
Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch, is emerging as a powerful tool for peptide synthesis. chimia.chnumberanalytics.com This technology, often integrated into automated synthesis platforms, offers precise control over reaction parameters, leading to improved efficiency, scalability, and purity. numberanalytics.comconceptlifesciences.com
Key Research Findings:
Rapid Synthesis: Automated flow-based peptide synthesizers can significantly reduce the time required for the synthesis of linear peptide precursors and subsequent on-resin cyclization. merel.sirsc.org For example, the synthesis of a cyclic peptide that takes days using manual methods can be completed in a matter of hours. chemrxiv.org
Enhanced Purity: The continuous removal of reagents and byproducts in flow systems often results in higher crude product purity, simplifying downstream purification efforts. merel.sichemrxiv.org
Complex Peptide Synthesis: Automated platforms have been successfully employed for the synthesis of complex cyclic peptides, including those with side-chain to side-chain cyclization and those incorporating non-canonical amino acids. conceptlifesciences.combiotage.com The development of specialized linkers and optimized reaction conditions has been crucial for these advancements. chemrxiv.org
Microwave-Assisted Flow Synthesis: The combination of microwave irradiation with flow chemistry can further accelerate reaction times and improve yields in peptide synthesis. numberanalytics.com
| Synthesis Platform | Key Features | Reported Outcomes |
| Automated Microwave Peptide Synthesizer | Utilizes microwave energy to accelerate coupling and deprotection steps. merel.si | Rapid synthesis of head-to-tail cyclized peptides with high purity (e.g., 78% purity in under 2.5 hours). merel.si |
| Continuous-Flow Peptide Synthesizer | Employs a continuous flow of reagents through a reactor. nih.gov | Enables automated allyl cleavage for the preparation of "head-to-tail" cyclic peptides. nih.gov |
| Integrated Synthetic and Purification Workflow | Combines automated synthesis with streamlined purification processes. conceptlifesciences.com | Delivery of over 200 high-purity (≥95%) cyclic peptides within an 8-month timeframe. conceptlifesciences.com |
Advanced Spectroscopic and Imaging Techniques for Mechanistic Elucidation
A detailed understanding of how gratisin analogues interact with bacterial membranes at the molecular level is crucial for rational drug design. Advanced spectroscopic and imaging techniques are providing unprecedented insights into these interactions in real-time and at high resolution.
High-Resolution Microscopy for Cellular Interactions
Visualizing the direct interaction of antimicrobial peptides with bacterial and host cells is now possible with the advent of super-resolution microscopy techniques. These methods overcome the diffraction limit of conventional light microscopy, enabling the observation of molecular-level details.
Key Research Findings:
Stimulated Emission Depletion (STED) Microscopy: STED microscopy has been used to visualize the interaction of antimicrobial peptides with bacteria within infected macrophages. mdpi.com This technique has demonstrated the ability of peptides to localize to the membranes of intracellular compartments containing bacteria and disrupt the bacterial cell wall. mdpi.com
Atomic Force Microscopy (AFM): AFM provides topographical images of membrane surfaces at nanometer resolution and can be used to monitor the dynamic changes induced by antimicrobial peptides in real-time. ucl.ac.ukresearchgate.net Time-resolved AFM studies have revealed that peptide-lipid interactions are highly dynamic, involving the formation and evolution of pores and other membrane defects. ucl.ac.uk
Live-Cell Imaging: The development of high-speed AFM modalities allows for the imaging of peptide action on live cells, providing insights into the kinetics of membrane disruption. ucl.ac.uk
| Microscopy Technique | Information Gained | Relevance to Gratisin Analogues |
| Stimulated Emission Depletion (STED) Microscopy | Nanometer-level resolution of peptide localization and interaction with intracellular pathogens. mdpi.com | Elucidating the mechanism of action against intracellular bacteria. |
| Atomic Force Microscopy (AFM) | Real-time visualization of membrane disruption, including pore formation and lipid rearrangement. ucl.ac.uk | Understanding the physical changes induced in bacterial membranes. |
In-situ Spectroscopy for Real-time Monitoring
In-situ spectroscopic techniques allow for the real-time monitoring of the conformational changes and orientation of antimicrobial peptides as they interact with model membranes. This provides a dynamic view of the mechanistic steps leading to membrane permeabilization.
Key Research Findings:
Polarization Modulation Infrared Reflection Absorption Spectroscopy (PM-IRRAS): This technique has been used to study the interaction of antimicrobial peptides with model outer membranes of Gram-negative bacteria. acs.orgnih.gov It can detect changes in peptide secondary structure (e.g., from random coil to α-helix) and orientation upon membrane binding. acs.orgnih.gov
Solid-State NMR (ssNMR) Spectroscopy: In-situ ssNMR studies on red blood cell membranes have been used to investigate the perturbation of the lipid bilayer by antimicrobial peptides. drorlist.com This technique can differentiate between different mechanisms of membrane disruption, such as the "carpet" model versus pore formation. drorlist.com
Sum Frequency Generation (SFG) Vibrational Spectroscopy: SFG is a surface-specific technique that can provide information on the conformation and orientation of peptides at the interface of a lipid bilayer in real-time. researchgate.net
| Spectroscopic Technique | Information Gained | Relevance to Gratisin Analogues |
| Polarization Modulation Infrared Reflection Absorption Spectroscopy (PM-IRRAS) | Real-time monitoring of peptide conformational changes and orientation upon membrane interaction. acs.orgnih.gov | Determining the structural transitions that occur during membrane binding and disruption. |
| In-situ Solid-State NMR (ssNMR) | Elucidation of peptide-induced perturbations in the lipid bilayer of cell membranes. drorlist.com | Differentiating between various models of membrane disruption (e.g., pore formation vs. carpet mechanism). |
Exploration of Non-Canonical Biological Roles
While the primary focus of gratisin analogue research has been on their antimicrobial properties, there is a growing interest in exploring other potential therapeutic applications. The incorporation of non-canonical amino acids (ncAAs) into the peptide scaffold is a key strategy for expanding the chemical space and biological activity of these molecules. rsc.orgfrontiersin.org
Key Research Findings:
Immunomodulatory Effects of Gratisin Analogues
Recent studies have highlighted the immunomodulatory functions of certain peptides, a characteristic that is now being investigated in gratisin analogues. scispace.com The immune system's response to invading pathogens is a complex process, and the ability to modulate this response can be as crucial as direct antimicrobial action. Some peptides have been shown to influence the production of cytokines and chemokines, which are key signaling molecules in the immune cascade. frontiersin.org For instance, research on other peptide analogues has demonstrated the ability to decrease the production of pro-inflammatory cytokines like TH2, thereby preventing the development of allergic airway inflammation. frontiersin.org This suggests that gratisin analogues could potentially be engineered to have similar immunomodulatory effects, offering a dual approach to treating infections by not only killing the pathogen but also controlling the host's inflammatory response. The exploration of these effects is a significant and promising area of ongoing research. scispace.comfrontiersin.org
Interactions with Host Physiological Systems Beyond Direct Inhibition
The interaction of gratisin analogues with host systems extends beyond simple immune modulation. The gut microbiome, a complex community of microorganisms residing in the gastrointestinal tract, plays a crucial role in host physiology. nih.gov The composition and function of the gut microbiota can influence various bodily processes, and there is growing evidence that peptides can modulate this delicate ecosystem. researchgate.net For example, changes in the gut bacterial community have been observed to support host metabolism. researchgate.net This raises the intriguing possibility that gratisin analogues could be designed to selectively target pathogenic bacteria while preserving or even promoting the growth of beneficial gut flora. Understanding these complex interactions is essential for developing safe and effective therapeutic agents. The physiological effects are mediated through endocrine systems, which can initiate gene transcription and have sustained effects on the host. researchgate.net
Integration with Systems Biology and Omics Approaches
To fully unravel the mechanisms of action of gratisin analogues, researchers are increasingly turning to systems biology and "omics" technologies. These approaches provide a holistic view of the biological processes affected by these compounds, from the level of genes to proteins and metabolites.
Proteomics and Metabolomics for Pathway Mapping
Proteomics, the large-scale study of proteins, and metabolomics, the study of small molecule metabolites, are powerful tools for mapping the biological pathways affected by gratisin analogues. nih.govnih.gov By analyzing changes in the proteome and metabolome of cells or tissues upon exposure to these compounds, researchers can identify the specific proteins and metabolic pathways that are targeted. frontiersin.orgmdpi.com This information is invaluable for understanding the compound's mechanism of action and for identifying potential off-target effects. For instance, integrated proteomic and metabolomic analyses have been successfully used to uncover metabolic pathways disturbed by external agents. frontiersin.org This approach can reveal alterations in pathways such as amino acid biosynthesis and degradation. frontiersin.org Such a detailed understanding at the molecular level can guide the rational design of more potent and selective gratisin analogues.
Transcriptomics for Gene Expression Modulation
Transcriptomics, the study of the complete set of RNA transcripts in a cell, provides a snapshot of the genes that are active at a particular time. By analyzing how gratisin analogues alter gene expression profiles, scientists can gain insights into the cellular responses to these compounds. completegenomics.commetwarebio.com For example, transcriptomic studies can reveal whether a compound upregulates or downregulates genes involved in inflammation, cell death, or other critical processes. nih.govnih.gov This information can help to elucidate the immunomodulatory and other physiological effects of gratisin analogues. A single genetic continuum has been shown to correlate with the intrinsic membrane properties and morphology of certain cell subclasses. biorxiv.org Understanding the transcriptional changes induced by these analogues is a key step in developing them into targeted therapies. researchgate.net
Challenges and Opportunities in this compound Research
Despite the significant potential of gratisin analogues, there are challenges that need to be addressed to translate them into clinical applications. Overcoming these hurdles will present new opportunities for the development of this promising class of therapeutic agents.
Overcoming Synthetic Complexities
One of the primary challenges in the development of gratisin analogues is their chemical synthesis. researchgate.net Gratisin is a cyclic peptide, and the synthesis of its analogues often involves complex, multi-step procedures. nih.govacs.org The introduction of modifications to enhance activity or reduce toxicity further adds to the synthetic complexity. nih.gov Researchers are continuously working on developing more efficient and scalable synthetic routes to produce these compounds in the quantities required for preclinical and clinical studies. researchgate.net The development of novel synthetic methodologies will be crucial for unlocking the full therapeutic potential of gratisin analogues. researchgate.net
Enhancing Predictive Capabilities of Preclinical Models
A significant hurdle in drug development is the high failure rate of promising candidates in clinical trials, often due to a disconnect between preclinical models and human clinical outcomes. frontiersin.orgnih.gov For peptide therapeutics like Gratisin analogues, enhancing the predictive power of preclinical models is crucial for de-risking the transition to clinical stages and accelerating development. td2inc.com
Traditional preclinical research has heavily relied on simple in vitro cell cultures and rodent models. While these have been instrumental, they often fail to capture the complex interplay of factors in human physiology and disease, such as the three-dimensional tissue architecture, immune system interactions, and complex metabolic processes. frontiersin.orgmdpi.com This limitation has spurred innovation in developing more sophisticated and human-relevant model systems.
Emerging advanced models aim to bridge this translational gap:
Organoids and 3D In Vitro Models : Organoids are miniaturized, three-dimensional versions of organs grown from stem cells. pharmafeatures.com These models provide a more physiologically relevant environment than standard 2D cell cultures, allowing for the study of drug responses within a context that better mimics human tissue architecture. pharmafeatures.com For Gratisin analogues, testing on organoid models of infected tissues could provide more accurate predictions of efficacy and potential off-target effects.
Organ-on-a-Chip (OOC) Technologies : These microphysiological systems replicate key functions of human organs on a small chip, allowing for the testing of drug metabolism and toxicity under conditions that closely resemble human physiology. mdpi.compharmafeatures.com A "gut-liver-on-a-chip" model, for example, could be crucial for evaluating the stability and potential toxicity of orally administered peptide analogues. mdpi.com
Advanced In Vivo Models : While efforts are being made to reduce reliance on animal testing, the development of more predictive in vivo models continues. Cell Line Derived Xenografts (CDX) are used to create models that mimic the human tumor environment, which is relevant for antimicrobial peptides that also show anticancer activity. td2inc.com For infectious disease, using syngeneic models or humanized mouse models (mice with a reconstituted human immune system) can offer deeper insights into the interaction between the peptide, the pathogen, and the host immune response. nih.gov
The integration of artificial intelligence (AI) and machine learning (ML) with these advanced models further enhances their predictive power. AI can analyze complex, multi-parametric data from these systems to identify patterns and predict therapeutic responses with greater accuracy. mdpi.com By adopting a hybrid strategy that integrates these modern human-based models with carefully selected in vivo validation, researchers can build greater confidence in their therapeutic candidates before moving into costly and complex clinical trials. td2inc.compharmafeatures.com
Navigating the Innovation Landscape in Peptide Science
The resurgence of interest in peptide therapeutics is driven by their high potency, selectivity, and broad range of biological targets. openaccessgovernment.org However, challenges such as low metabolic stability and rapid excretion have historically limited their application. openaccessgovernment.org The research landscape for Gratisin analogues is shaped by broader innovations in peptide science aimed at overcoming these hurdles.
Key areas of innovation include:
Advanced Synthesis and Manufacturing : Efficiency in producing peptide analogues is crucial. Methodologies like Liquid-Phase Peptide Synthesis (LPPS) are being optimized to streamline the manufacturing of multiple analogues. A convergent approach, where common peptide segments are synthesized in bulk and then combined, improves efficiency, ensures consistent quality, and lowers production costs, thereby widening access to these potential medications. manufacturingchemist.com
Incorporation of Non-Canonical Building Blocks : Expanding the "peptide alphabet" beyond the 20 standard amino acids is a powerful strategy. eurpepsoc.com The inclusion of D-amino acids to create diastereomers is a well-established method to increase resistance to proteolytic degradation and improve pharmacokinetic properties. mdpi.comnih.gov This modification can also be crucial for tuning the biological activity of the peptide. nih.gov
Peptide Mimetics and Conjugation : To improve stability and targeting, researchers are developing peptidomimetics (molecules that mimic the structure and function of peptides) and conjugating peptides to other molecules, such as polymers or lipids. These strategies can enhance the therapeutic profile of the peptide.
Synthetic Alternatives to Biological Molecules : A significant innovation is the development of fully synthetic peptides designed to replace recombinant proteins like growth factors. bioinformant.com These synthetic peptides offer advantages in stability, purity, and manufacturing cost. This approach, while applied in regenerative medicine, demonstrates the power of peptide design platforms that could be used to create Gratisin analogues with entirely novel functionalities. bioinformant.com
The ongoing paradigm shift in peptide science, fueled by these technological advancements, provides a robust platform for the development of next-generation Gratisin analogues that are not only effective but also possess the drug-like properties necessary for clinical success. openaccessgovernment.org
Potential for Designing Analogues with Tuned Selectivity and Specificity
The primary goal in designing Gratisin analogues is to dissociate their desired antimicrobial activity from their undesired hemolytic activity (toxicity to red blood cells). researchgate.net Natural antimicrobial peptides like Gratisin and the related Gramicidin (B1672133) S often exhibit strong membrane-disrupting capabilities that, while effective against bacteria, also damage host cells. mdpi.comnih.gov Tuning the selectivity and specificity is therefore paramount for creating a viable therapeutic agent.
Research has shown that the amphipathic structure of these cyclic peptides—the spatial separation of hydrophobic and cationic (positively charged) residues—is key to their function. The cationic regions interact with the negatively charged bacterial membranes, while the hydrophobic regions insert into the membrane, leading to disruption and cell death. mdpi-res.com The challenge is that mammalian cell membranes are typically neutral, but the high hydrophobicity of some peptides can still lead to non-specific membrane damage and hemolysis.
Key strategies and findings for tuning selectivity include:
Strategic Amino Acid Substitution : Research on Gratisin (GR) and Gramicidin S (GS) analogues has identified specific positions where amino acid substitutions can dramatically improve the therapeutic index. Substituting the Proline (Pro) residues at positions 5 and 5' with cationic amino acids like Lysine (B10760008) (Lys) or Arginine (Arg) has been shown to enhance antibiotic activity while significantly lowering hemolytic toxicity. researchgate.net Similarly, replacing the D-Phenylalanine (D-Phe) residues at positions 4 and 4' with a basic amino acid like Lysine also results in high antibiotic activity with very low hemolytic activity. researchgate.net These findings pinpoint novel positions on the peptide scaffold that are critical for modulating selectivity. researchgate.net
Cationicity and Structure : Increasing the net positive charge of the peptide can enhance its initial electrostatic attraction to negatively charged bacterial surfaces. The single substitution of a neutral amino acid with a cationic one in the related peptide Tyrocidine A led to a 140-fold enhancement in its therapeutic index. acs.org This demonstrates that subtle changes can lead to dramatic improvements in selectivity.
These research findings provide a clear roadmap for the rational design of Gratisin analogues. By systematically modifying the peptide's structure, particularly at key positions like Pro-5 and D-Phe-4, researchers can fine-tune the balance between hydrophobicity and cationicity to develop potent antimicrobial agents with minimal host toxicity.
Table 1: Research Findings on Amino Acid Substitutions in Gramicidin S (GS) and Gratisin (GR) Analogues
| Parent Compound | Modified Position(s) | Substitution | Impact on Antimicrobial Activity | Impact on Hemolytic Activity | Reference |
|---|---|---|---|---|---|
| Gramicidin S | D-Phe(4,4'), Pro(5,5') | Lysine (basic amino acid) | High activity | Very low activity | researchgate.net |
| Gratisin | Pro(5,5') | Lysine, Arginine (cationic) | Enhanced activity | Low toxicity | researchgate.net |
| Tyrocidine A | Glutamine-6 | Cationic amino acid | Potent activity | Significantly reduced | acs.org |
Q & A
Q. How can advanced imaging techniques elucidate the subcellular localization of Gratisin analogues?
- Methodological Answer : Apply confocal microscopy with fluorescently tagged analogues (e.g., FITC conjugation). Use super-resolution techniques (STED or PALM) for nanoscale localization. Quantify colocalization coefficients (e.g., Pearson’s correlation) with organelle-specific markers (e.g., LysoTracker). Validate findings via TEM or cryo-EM for ultrastructural context .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
